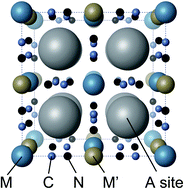EQCM analysis of redox behavior of Prussian blue in a lithium battery electrolyte†
Journal of Materials Chemistry A Pub Date: 2014-03-14 DOI: 10.1039/C4TA00410H
Abstract
Prussian blue (PB) and its analogues (PBAs) have been intensively studied and are now increasingly attractive for battery applications in particular because of their ability to accommodate a wide variety of ions including polyvalent cations. The redox reactions of PB and PBAs are believed to be very fast and reversible. However, it is not always true. In this paper, we clarify the detailed redox behavior of PB in an electrolyte for Li (ion) batteries using an electrochemical quartz crystal microbalance under an Ar atmosphere. We quantitatively report for the first time that the electrochemical adsorption/desorption of PF6− ions occurs in addition to the insertion/extraction of Li+ ions upon the redox reactions of PB. The adsorption of PF6− ions is followed by the extraction of Li+ ions during the oxidation of PB, and the adsorbed PF6− ions hinder the extraction of the Li+ ions. In contrast, the adsorbed PF6− ions do not affect Li+ ion insertion because the PF6− ions are desorbed before the insertion of Li+ ions during the reduction of PB. These results show that for practical applications the size of the framework structure should be selected by comparing the anion size in addition to the cation size.


Recommended Literature
- [1] Water structuring above solutes with planar hydrophobic surfaces†
- [2] Contents list
- [3] Some morphological and other variations in a strain of Bact. lactis aerogenes accompanying its adaptation to change of medium
- [4] Facile syntheses of pure uranium halides: UCl4, UBr4 and UI4†
- [5] On the effect of the nature of the bridge on oxidative or reductive photoinduced electron transfer in donor–bridge–acceptor systems
- [6] Competing hydrogen-bonding interactions in a high-Tc organic molecular-ionic crystal with evident nonlinear optical response†
- [7] Surface-initiated atom transfer radical polymerization of glycidyl methacrylate and styrene from boron nitride nanotubes
- [8] Two novel complexes based on hexagonal-planar {Co6} and rhombic {Zn4} clusters with different eight-connected topologies†
- [9] A dinuclear copper(i) thiodiacetate complex as an efficient and reusable ‘click’ catalyst for the synthesis of glycoconjugates†
- [10] Enantioselective assembly of the benzo[d]xanthene tetracyclic core of anti-influenza active natural products†‡

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 121578-13-0









